3-[(3-Aminopropyl)selanyl]-l-alanine
Description
3-[(3-Aminopropyl)selanyl]-L-alanine is a selenium-containing derivative of L-alanine, characterized by a selanyl (-Se-) group linked via a 3-aminopropyl chain to the β-carbon of the alanine backbone. This structural modification introduces redox-active selenium, which is critical in biological systems for antioxidant enzyme activity (e.g., glutathione peroxidase) and modulation of signaling pathways. The 3-aminopropyl chain may enhance solubility and enable interactions with cellular receptors or enzymes.
Properties
CAS No. |
67392-14-7 |
|---|---|
Molecular Formula |
C6H14N2O2Se |
Molecular Weight |
225.16 g/mol |
IUPAC Name |
(2R)-2-amino-3-(3-aminopropylselanyl)propanoic acid |
InChI |
InChI=1S/C6H14N2O2Se/c7-2-1-3-11-4-5(8)6(9)10/h5H,1-4,7-8H2,(H,9,10)/t5-/m0/s1 |
InChI Key |
LBANUHUZFQEOIG-YFKPBYRVSA-N |
SMILES |
C(CN)C[Se]CC(C(=O)O)N |
Isomeric SMILES |
C(CN)C[Se]C[C@@H](C(=O)O)N |
Canonical SMILES |
C(CN)C[Se]CC(C(=O)O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
APSeC Se-(3-aminopropyl)selenocysteine selenahomolysine selenohomolysine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Organoselenium Compounds
Below is a comparison with key analogs:
3-[(4-Chlorophenyl)selanyl]-1-methyl-1H-indole (CMI)
3-((4-Methoxyphenyl)selanyl)-2-phenylimidazo[1,2-a]pyridine (MPI)
- Structure : A selanyl-methoxyphenyl group fused to an imidazopyridine ring.
- Key Difference: The rigid heterocyclic framework of MPI contrasts with the flexible 3-aminopropyl chain in the target compound, which may influence target selectivity.
N-Acetyl-3-[(3-amino-3-oxopropyl)sulfinyl]-L-alanine-13C3
- Structure : A sulfinyl (-SO-) group replaces selanyl, with isotopic labeling for metabolic studies.
- Activity: Used to study acrylamide metabolism, a carcinogen formed during food processing .
Table 1: Organoselenium and Sulfur Analogs
Comparison with Aromatic/Aliphatic Alanine Derivatives
Substituted alanines are widely used in peptide engineering and drug design. Key comparisons include:
3-(2-Naphthyl)-L-alanine
- Structure : A naphthyl group at the β-carbon.
- Activity : Utilized in probing protein active sites, leveraging hydrophobic interactions and π-stacking .
- Key Difference: The naphthyl group enhances hydrophobicity, whereas the selanyl-aminopropyl chain in the target compound may improve water solubility and metal coordination.
3-(3-Pyridyl)-L-alanine
- Structure : A pyridyl group at the β-carbon.
- Activity : Employed in studying protease specificity (e.g., ADAM-10) due to its aromatic and hydrogen-bonding capabilities .
- Key Difference : The pyridyl group’s basic nitrogen contrasts with the selanyl group’s redox activity, suggesting divergent applications in enzyme inhibition vs. antioxidant therapy.
3-Amino-L-alanine (L-Dap)
- Structure: A second amino group replaces the β-carbon’s hydrogen.
- Activity: Acts as a diaminopropanoic acid, influencing peptide conformation and stability .
- Key Difference : The absence of selenium limits its redox activity but increases utility in structural peptide design.
Table 2: Alanine Derivatives with Aromatic/Aliphatic Substituents
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
